molecular formula C24H25F3N4O3 B5885309 3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-((E)-1-{5-[(3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)PROPANOHYDRAZIDE

3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-((E)-1-{5-[(3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)PROPANOHYDRAZIDE

Cat. No.: B5885309
M. Wt: 474.5 g/mol
InChI Key: GXLUBGAKBQDOSO-XODNFHPESA-N
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Description

3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-((E)-1-{5-[(3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)PROPANOHYDRAZIDE is a complex organic compound featuring a pyrazole ring substituted with cyclopropyl and trifluoromethyl groups

Preparation Methods

The synthesis of 3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-((E)-1-{5-[(3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)PROPANOHYDRAZIDE involves multiple steps. The key steps include the formation of the pyrazole ring, introduction of the cyclopropyl and trifluoromethyl groups, and the final condensation with the furan derivative. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). Industrial production methods may involve optimization of these steps to improve yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-((E)-1-{5-[(3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)PROPANOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound with applications in drug discovery and development.

    Medicine: It may exhibit pharmacological properties, making it a candidate for therapeutic agents.

    Industry: It can be used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, while the pyrazole ring provides a scaffold for interaction with biological macromolecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives with trifluoromethyl and cyclopropyl substitutions. These compounds share similar chemical properties but may differ in their biological activity and applications. Examples include:

  • 5-HYDROXY-1-METHYL-3-TRIFLUOROMETHYL-1H-PYRAZOLE
  • 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-OL

Properties

IUPAC Name

3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-[(E)-[5-[(3,5-dimethylphenoxy)methyl]furan-2-yl]methylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25F3N4O3/c1-15-9-16(2)11-20(10-15)33-14-19-6-5-18(34-19)13-28-29-23(32)7-8-31-21(17-3-4-17)12-22(30-31)24(25,26)27/h5-6,9-13,17H,3-4,7-8,14H2,1-2H3,(H,29,32)/b28-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLUBGAKBQDOSO-XODNFHPESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2=CC=C(O2)C=NNC(=O)CCN3C(=CC(=N3)C(F)(F)F)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)OCC2=CC=C(O2)/C=N/NC(=O)CCN3C(=CC(=N3)C(F)(F)F)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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